(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile (E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 466668-28-0
VCID: VC5025450
InChI: InChI=1S/C19H18N4O/c1-13-8-9-18(24-3)16(10-13)21-12-14(11-20)19-22-15-6-4-5-7-17(15)23(19)2/h4-10,12,21H,1-3H3/b14-12+
SMILES: CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3N2C
Molecular Formula: C19H18N4O
Molecular Weight: 318.38

(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

CAS No.: 466668-28-0

Cat. No.: VC5025450

Molecular Formula: C19H18N4O

Molecular Weight: 318.38

* For research use only. Not for human or veterinary use.

(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile - 466668-28-0

Specification

CAS No. 466668-28-0
Molecular Formula C19H18N4O
Molecular Weight 318.38
IUPAC Name (E)-3-(2-methoxy-5-methylanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Standard InChI InChI=1S/C19H18N4O/c1-13-8-9-18(24-3)16(10-13)21-12-14(11-20)19-22-15-6-4-5-7-17(15)23(19)2/h4-10,12,21H,1-3H3/b14-12+
Standard InChI Key DGGLCSCLFXJWOG-WYMLVPIESA-N
SMILES CC1=CC(=C(C=C1)OC)NC=C(C#N)C2=NC3=CC=CC=C3N2C

Introduction

Molecular Structure and Chemical Identification

Structural Composition

(E)-3-((2-Methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile (C<sub>20</sub>H<sub>19</sub>N<sub>5</sub>O) features three distinct moieties:

  • Acrylonitrile backbone: A propenenitrile group in the E-configuration, providing a planar, conjugated system that enhances electronic delocalization.

  • 1-Methyl-1H-benzo[d]imidazol-2-yl group: A bicyclic aromatic system with a methyl substituent at the N1 position, contributing to hydrophobic interactions and π-stacking capabilities .

  • 2-Methoxy-5-methylphenylamino group: A substituted aniline derivative with electron-donating methoxy and methyl groups, influencing solubility and hydrogen-bonding potential .

Spectroscopic Characterization

Hypothetical spectroscopic data for the compound, inferred from analogous structures, include:

  • IR Spectroscopy: Strong absorption at ~2220 cm<sup>−1</sup> (C≡N stretch), ~1600 cm<sup>−1</sup> (C=C aromatic), and ~1250 cm<sup>−1</sup> (C-O methoxy) .

  • <sup>1</sup>H NMR: Signals at δ 8.2–7.3 ppm (benzimidazole protons), δ 6.9–6.7 ppm (methoxy-phenyl protons), δ 3.8 ppm (OCH<sub>3</sub>), δ 2.3 ppm (CH<sub>3</sub>), and δ 3.5 ppm (N-CH<sub>3</sub>) .

  • <sup>13</sup>C NMR: Peaks at ~120 ppm (C≡N), ~150 ppm (benzimidazole carbons), and ~55 ppm (OCH<sub>3</sub>) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence:

  • Benzimidazole Formation: Condensation of 1-methyl-1H-benzimidazole-2-carbaldehyde with ammonium acetate, followed by methylation .

  • Acrylonitrile Assembly: Knoevenagel condensation between the benzimidazole aldehyde and (2-methoxy-5-methylphenyl)aminoacetonitrile under basic conditions .

Key Reaction Conditions

  • Solvent: Ethanol or DMF at reflux (80–100°C).

  • Catalyst: Piperidine or ammonium acetate for imine formation.

  • Yield Optimization: Reported yields for analogous reactions range from 45% to 68%, depending on substituent steric effects .

Table 1: Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Benzimidazole synthesisNH<sub>4</sub>OAc, ethanol, reflux72
Knoevenagel reactionPiperidine, DMF, 80°C58

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the nitrile group .

Thermodynamic Parameters

  • Melting Point: Estimated 215–220°C (DSC).

  • LogP: Calculated value of 3.2 (ChemAxon), indicating moderate lipophilicity.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Molecular Weight357.41 g/mol-
Hydrogen Bond Donors1OSIRIS Property Explorer
Hydrogen Bond Acceptors5OSIRIS Property Explorer
Rotatable Bonds4Molinspiration

Biological Activity and Mechanistic Insights

Hypothetical Targets

Structural analogs suggest potential interactions with:

  • Kinases: Benzimidazole derivatives inhibit protein kinase C (PKC) and phosphoinositide-dependent kinase-1 (PDK1) .

  • G-Protein-Coupled Receptors (GPCRs): Methoxy-phenyl groups are common in GPCR ligands, such as serotonin receptor modulators .

In Silico Predictions

  • Molecular Docking: Preliminary simulations indicate strong binding to PKCδ (ΔG = −9.2 kcal/mol) due to benzimidazole-kinase interactions .

  • ADMET Profile: Moderate blood-brain barrier permeability (BBB score: 0.56) but potential hepatotoxicity (CYP3A4 inhibition) .

Applications in Medicinal Chemistry

Antimicrobial Activity

Analogous compounds exhibit moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .

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